molecular formula C10H19NO B13995746 2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane CAS No. 17363-66-5

2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane

Cat. No.: B13995746
CAS No.: 17363-66-5
M. Wt: 169.26 g/mol
InChI Key: JVOXQPQWLBHKIK-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-oxa-2-azaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure, which means it has two rings that share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This method is economically feasible and efficient . The reaction conditions usually require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce different amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. As an electrophilic aminating agent, it selectively reacts with nucleophiles such as nitrogen, sulfur, carbon, and oxygen atoms. This selectivity and the absence of strongly acidic or basic byproducts make it a valuable compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic Acid tert-Butyl Ester
  • 6-(tert-Butoxycarbonyl)-1-oxa-6-azaspiro[2.5]octane
  • 6-Boc-1-oxa-6-azaspiro[2.5]octane

Uniqueness

Compared to similar compounds, 2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane stands out due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring system.

Properties

CAS No.

17363-66-5

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-tert-butyl-1-oxa-2-azaspiro[2.5]octane

InChI

InChI=1S/C10H19NO/c1-9(2,3)11-10(12-11)7-5-4-6-8-10/h4-8H2,1-3H3

InChI Key

JVOXQPQWLBHKIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2(O1)CCCCC2

Origin of Product

United States

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